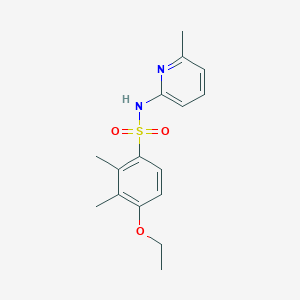

4-ethoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Beschreibung

4-Ethoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a sulfonamide derivative characterized by a substituted benzene ring and a pyridinylamine moiety. Its structure features:

- Ethoxy group at the 4-position of the benzene ring.

- Methyl groups at the 2- and 3-positions of the benzene ring.

- 6-Methyl-2-pyridinyl group as the sulfonamide nitrogen substituent.

Sulfonamides are known for diverse biological activities, including antibacterial, antiviral, and enzyme inhibitory effects . The ethoxy and methyl substituents likely influence lipophilicity, solubility, and steric interactions, making this compound a candidate for pharmacological optimization.

Eigenschaften

IUPAC Name |

4-ethoxy-2,3-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-5-21-14-9-10-15(13(4)12(14)3)22(19,20)18-16-8-6-7-11(2)17-16/h6-10H,5H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUYTDSGAMGGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC(=N2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601169990 | |

| Record name | 4-Ethoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601169990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915925-22-3 | |

| Record name | 4-Ethoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915925-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601169990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylbenzenesulfonyl chloride and 6-methyl-2-aminopyridine.

Formation of Intermediate: The first step involves the reaction of 2,3-dimethylbenzenesulfonyl chloride with 6-methyl-2-aminopyridine in the presence of a base like triethylamine to form an intermediate sulfonamide.

Ethoxylation: The intermediate is then reacted with ethyl iodide in the presence of a strong base such as sodium hydride to introduce the ethoxy group, yielding the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

4-ethoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form a methoxy derivative.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Methoxy or other alkoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 4-ethoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its interactions with biological targets could lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism by which 4-ethoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Methyl groups on the benzene ring (2,3-dimethyl) add steric bulk, which may hinder binding to flat enzymatic pockets .

Pyridine vs. Pyridazine Moieties :

- The 6-methyl-2-pyridinyl group in the target compound differs from the pyridazinyl group in sulfamethoxypyridazine . Pyridazine’s additional nitrogen atom alters electronic properties, affecting hydrogen bonding and antibacterial activity.

Biological Activity Trends: Sulfonamides with electron-withdrawing groups (e.g., trifluoromethoxy in ) often show enhanced enzyme inhibition.

Biologische Aktivität

4-Ethoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and various biological assays that highlight its efficacy in different applications.

Chemical Structure and Properties

The compound features a sulfonamide moiety attached to a benzene ring with ethoxy and dimethyl substitutions, along with a pyridine group. Its chemical structure can be represented as follows:

The biological activity of 4-ethoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes and interact with biological targets. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to inhibit enzymes like carbonic anhydrases and other sulfonamide-sensitive targets. Additionally, the presence of the pyridine ring contributes to its interaction with various receptors and enzymes, enhancing its pharmacological profile.

Antimicrobial Activity

Research has demonstrated that compounds similar to 4-ethoxy-2,3-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide possess significant antimicrobial properties. In vitro studies have shown varying degrees of activity against bacterial strains:

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4e | E. coli | 6.72 mg/mL |

| 4h | S. aureus | 6.63 mg/mL |

| 4a | P. aeruginosa | 6.67 mg/mL |

| 4f | B. subtilis | 6.63 mg/mL |

These findings indicate that the compound exhibits potent antimicrobial activity, comparable to established antibiotics.

Anti-inflammatory Activity

In vivo studies have assessed the anti-inflammatory potential of related sulfonamide compounds. For instance, one study reported that certain derivatives inhibited carrageenan-induced rat paw edema at rates exceeding 80% within three hours post-administration . This suggests that the compound may also possess significant anti-inflammatory properties.

Case Studies

- Antioxidant Activity : A comparative study highlighted that a derivative of this compound exhibited an IC50 value of 0.3287 mg/mL in antioxidant assays, showing comparable efficacy to Vitamin C (IC50 = 0.2090 mg/mL) in scavenging free radicals .

- Cytotoxicity Against Cancer Cell Lines : The compound's derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values ranging from sub-micromolar concentrations to several micromolar levels depending on the specific derivative and cell type . Notably, some derivatives showed higher potency than traditional chemotherapeutics like doxorubicin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.